N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
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Overview
Description
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide: is a chemical compound that belongs to the class of 1,2,3-triazoles. It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms.
Mechanism of Action
Target of Action
Compounds containing the 1,2,3-triazole core have been found to interact with a variety of enzymes and receptors . For instance, nitrogen atoms of the 1,2,4-triazole ring have been reported to bind to the iron in the heme moiety of CYP-450 .
Mode of Action
It is known that 1,2,3-triazoles can mimic an e or a z amide bond , which could influence their interaction with target proteins. Furthermore, the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme.
Biochemical Pathways
Compounds containing the 1,2,3-triazole core have been found to have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds .
Result of Action
1,2,3-triazoles have been found to have broad applications in drug discovery .
Action Environment
The efficiency of the synthesis of 1,2,3-triazoles has been found to strongly depend on spatial and electronic factors of the substituents on the alkyne .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide typically involves the reaction of benzyl azide with phenylacetylene under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction conditions generally include the use of a copper(I) catalyst, such as copper(I) bromide, in the presence of a base like triethylamine, and the reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Triazole N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial and anticancer agents.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional properties.
Biological Research: It serves as a fluorescent probe for staining biological samples, particularly DNA and RNA.
Pharmaceutical Science: The compound is investigated for its potential therapeutic effects and interactions with biological targets.
Comparison with Similar Compounds
- 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethanol
- 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine
- N-(1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)benzamide
Uniqueness: N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of the benzamide group enhances its stability and potential for interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(15-9-5-2-6-10-15)20-16(13-21-18-11-12-19-21)14-7-3-1-4-8-14/h1-12,16H,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULZRVHHNYIYPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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